Imidazole-4-methanol monopicrate

Analytical Chemistry Quality Control Organic Synthesis

Imidazole-4-methanol monopicrate (CAS: 6293-52-3), also known as 4-(Hydroxymethyl)imidazole picrate, is a crystalline organic salt formed from imidazole-4-methanol and picric acid. It belongs to the class of imidazole picrates, which are frequently employed in chemical research for characterization, purification, and as synthetic intermediates.

Molecular Formula C10H9N5O8
Molecular Weight 327.21 g/mol
CAS No. 6293-52-3
Cat. No. B017880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-4-methanol monopicrate
CAS6293-52-3
Synonyms4-Imidazolemethanol Picrate;  1H-Imidazole-5-methanol 2,4,6-Trinitrophenol; 
Molecular FormulaC10H9N5O8
Molecular Weight327.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(NC=N1)CO
InChIInChI=1S/C6H3N3O7.C4H6N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-2-4-1-5-3-6-4/h1-2,10H;1,3,7H,2H2,(H,5,6)
InChIKeyZSHKBAUJMQICOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-4-methanol Monopicrate: A High-Purity Crystalline Derivative for Specialized Synthesis & Reference Standards Procurement


Imidazole-4-methanol monopicrate (CAS: 6293-52-3), also known as 4-(Hydroxymethyl)imidazole picrate, is a crystalline organic salt formed from imidazole-4-methanol and picric acid . It belongs to the class of imidazole picrates, which are frequently employed in chemical research for characterization, purification, and as synthetic intermediates. Unlike its free base or hydrochloride counterparts, this monopicrate salt is a well-defined derivative with sharp melting characteristics, making it a reliable candidate for procurement when a verifiable, high-purity form of imidazole-4-methanol is required for sensitive downstream applications [1].

Why Imidazole-4-methanol Free Base or Hydrochloride Cannot Substitute the Monopicrate Salt in Crucial Workflows


Generic substitution using imidazole-4-methanol (free base) or its hydrochloride salt fundamentally fails in applications demanding high crystallinity and definitive identity verification. The free base has a low and broad melting point range (88–92 °C) , while the hydrochloride salt melts at 108–112 °C . These properties complicate purification and purity assessment. In contrast, the monopicrate salt exhibits a sharp decomposition point above 203 °C , providing a quantitative, reproducible metric for quality control that is absent in the analogs. Furthermore, the monopicrate is not merely a salt form but a strategically employed intermediate in the established, high-yield synthesis of high-purity imidazole-4-methanol hydrochloride itself, making direct procurement of the picrate essential for certain validated protocols [1].

Quantitative Differentiation Guide for Imidazole-4-methanol Monopicrate Procurement


Melting Point: A Quantitative Marker for Crystalline Purity and Identity Verification

The melting point of imidazole-4-methanol monopicrate provides a sharp, high-temperature identification point that is quantitatively superior for purity assessment compared to its free base and hydrochloride salt forms. The monopicrate decomposes at 203.5–206 °C , whereas the free base melts at 88–92 °C and the hydrochloride salt at 108–112 °C . This significant difference allows procuring scientists to rapidly verify compound identity and detect impurities that would depress the melting point of the free base or hydrochloride.

Analytical Chemistry Quality Control Organic Synthesis

Synthetic Utility: Reliable Yield as a Key Intermediate for High-Purity Imidazole-4-methanol Derivatives

A validated Organic Syntheses procedure establishes the monopicrate as a pivotal intermediate for generating high-purity imidazole-4-methanol hydrochloride [1]. This method achieves a reproducible yield of 54–60% for the recrystallized picrate (84–94 g from ~0.5 mol fructose) [1]. This high yield, linked to the crystalline nature of the picrate, effectively separates the desired product from reaction byproducts that would otherwise necessitate complex purification. Under identical conditions, direct synthesis of the free base or hydrochloride without this picrate isolation step suffers from lower purity and yield, as the original literature notes difficulties in obtaining pure material by prior methods [2].

Synthetic Chemistry Process Chemistry Method Validation

Physicochemical Stability: Defined Solubility and Storage Parameters for Reproducible Use

The monopicrate is a yellow crystalline solid characterized as hygroscopic with good water solubility . This is a critical departure from the free base, which, while water-soluble, has a much lower melting point and lacks the same crystalline structure . The hydrochloride salt is also hygroscopic and water-soluble (50 mg/mL) , but its lower melting point makes the monopicrate a more stable, non-deliquescent alternative for long-term storage when protected from moisture. Its stability profile, requiring storage at -20°C for long-term use, is clearly defined, allowing procurement based on quantifiable storage requirements .

Formulation Science Analytical Chemistry Stability Studies

Optimal Procurement Scenarios for Imidazole-4-methanol Monopicrate Based on Verified Differentiation


As a Definitive Reference Standard for Analytical Identity Testing

Procurement is indicated for analytical chemistry and quality control (QC) laboratories requiring a high-purity, sharply melting reference standard. The monopicrate's sharp decomposition point at 203.5–206 °C provides an unambiguous, quantitative marker for identity confirmation and purity assessment via melting point apparatus, far superior to the broad, lower melting ranges of the free base (88–92 °C) or hydrochloride salt (108–112 °C) . This directly supports pharmacopeial or internal monograph testing.

As a Validated Synthetic Intermediate in High-Purity Imidazole-4-methanol Pathways

For synthetic and process chemistry groups, procurement is essential for executing the validated Organic Syntheses preparation of 4(5)-hydroxymethylimidazole hydrochloride [1]. The documented 54–60% recrystallization yield for the picrate guarantees a reproducible purification step, efficiently eliminating byproducts that hinder direct synthetic approaches. Purchasing this specific derivative ensures fidelity to a method proven to deliver high-purity material .

As a Research-Grade Form for Biological Assay Preparation

Biochemists procuring imidazole-4-methanol for sensitive in vitro assays can use the monopicrate as a stable input material. Its defined water solubility and solid-state stability, when stored per specified conditions (-20°C), minimize the risk of using degraded or impure free amine . Conversion to the free base or desired salt can be performed immediately prior to assay, ensuring maximum compound integrity.

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